molecular formula C9H8ClNS B598447 (5-Chloro-1-benzothiophen-2-yl)methanamine CAS No. 165735-62-6

(5-Chloro-1-benzothiophen-2-yl)methanamine

Cat. No.: B598447
CAS No.: 165735-62-6
M. Wt: 197.68
InChI Key: GUPZZKIJEGTOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-1-benzothiophen-2-yl)methanamine is a chemical compound with the molecular formula C9H8ClNS. It is a derivative of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of a chlorine atom at the 5-position and a methanamine group at the 2-position of the benzothiophene ring gives this compound its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chlorobenzothiophene with formaldehyde and ammonia under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of (5-Chloro-1-benzothiophen-2-yl)methanamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-benzothiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-1-benzothiophen-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-1-benzothiophen-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1-benzothiophen-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-chloro-1-benzothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPZZKIJEGTOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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